molecular formula C6H14N2 B178300 4-Methylpiperidin-4-amine CAS No. 196614-16-1

4-Methylpiperidin-4-amine

Cat. No.: B178300
CAS No.: 196614-16-1
M. Wt: 114.19 g/mol
InChI Key: RZOQTVTZVPADOP-UHFFFAOYSA-N
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Description

4-Methylpiperidin-4-amine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a methyl group and an amine group attached to the piperidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reductive amination of 4-methylpiperidone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Another method involves the hydrogenation of 4-methylpyridine using a metal catalyst such as palladium on carbon. This reaction is carried out under high pressure and temperature conditions, typically around 100-150°C and 50-100 atm .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic reactions as the laboratory methods but is optimized for efficiency and scalability .

Mechanism of Action

The mechanism of action of 4-Methylpiperidin-4-amine involves its ability to act as a nucleophile in organic reactions. It participates in the formation of carbon-carbon and carbon-nitrogen bonds through nucleophilic substitution reactions. This allows it to displace other functional groups in organic molecules, facilitating the synthesis of more complex compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpiperidin-4-amine is unique due to the presence of both a methyl group and an amine group on the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its structural features make it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

4-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6(7)2-4-8-5-3-6/h8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOQTVTZVPADOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610670
Record name 4-Methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196614-16-1
Record name 4-Methyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196614-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(4-(6-bromonaphthalen-2-yl)thiazol-2-yl)-4-methylpiperidin-4-amine interact with SHP2 and what are the downstream effects of this interaction?

A1: The research paper describes compound 23 as an allosteric inhibitor of SHP2. [] This means that it binds to a site on SHP2 different from the active site, inducing a conformational change that ultimately inhibits the enzyme's activity. Specifically, compound 23 binds to the interface of the N-terminal SH2, C-terminal SH2, and phosphatase domains of SHP2. [] This binding locks SHP2 in a "closed" conformation, preventing it from interacting with its natural substrates. []

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